molecular formula C22H19NO2 B11675909 N-(2-ethylphenyl)-9H-xanthene-9-carboxamide

N-(2-ethylphenyl)-9H-xanthene-9-carboxamide

Cat. No.: B11675909
M. Wt: 329.4 g/mol
InChI Key: YJKLLTRYWDMBPS-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a xanthene core structure with a carboxamide group attached to the 9th position and an ethylphenyl group attached to the nitrogen atom of the carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethylphenyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a fluorescent dye and a precursor for the synthesis of other xanthene derivatives.

    Biology: Employed in biological imaging and as a probe for studying cellular processes.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and optical brighteners.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-9H-xanthene-9-carboxamide: shares structural similarities with other xanthene derivatives such as fluorescein, rhodamine, and eosin.

    Fluorescein: Known for its use as a fluorescent tracer in medical diagnostics.

    Rhodamine: Widely used as a fluorescent dye in microscopy and flow cytometry.

    Eosin: Commonly used as a histological stain in biological research.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylphenyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other xanthene derivatives .

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H19NO2/c1-2-15-9-3-6-12-18(15)23-22(24)21-16-10-4-7-13-19(16)25-20-14-8-5-11-17(20)21/h3-14,21H,2H2,1H3,(H,23,24)

InChI Key

YJKLLTRYWDMBPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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